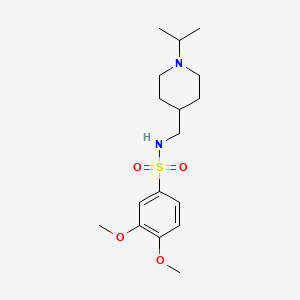

N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O4S/c1-13(2)19-9-7-14(8-10-19)12-18-24(20,21)15-5-6-16(22-3)17(11-15)23-4/h5-6,11,13-14,18H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZOPTJMCCKBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-((1-isopropylpiperidin-4-yl)methyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Wissenschaftliche Forschungsanwendungen

N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural homology with other benzenesulfonamide derivatives reported in the literature. Below is a detailed comparison based on synthesis, substituent effects, and molecular properties.

Table 1: Comparative Analysis of Benzenesulfonamide Derivatives

Key Observations :

- Substituent Effects : The target compound’s piperidine-isopropyl group may enhance lipophilicity compared to the nitrobenzyl (6c) or pyrazolopyrimidine () substituents. This could influence blood-brain barrier penetration, a critical factor for neurological targets.

- Synthetic Complexity: The pyrazolopyrimidine-chromenone derivative () requires multi-step synthesis with palladium catalysts, whereas simpler analogs like 6c () are synthesized via straightforward amidation.

Physicochemical and Pharmacokinetic Properties

- Solubility: The 3,4-dimethoxy groups in the target compound may improve water solubility compared to non-polar substituents (e.g., fluorophenyl in ).

Biologische Aktivität

N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

- Piperidine moiety : The isopropylpiperidine group contributes to the compound's lipophilicity and potential central nervous system activity.

- Dimethoxybenzenesulfonamide : This part is crucial for its interaction with biological targets, particularly in enzyme inhibition.

Research indicates that N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide acts primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in folate synthesis, which is critical for bacterial growth. This mechanism is similar to that of traditional sulfonamides used as antibiotics.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, potentially influencing pathways related to anxiety and depression .

Antimicrobial Activity

N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide has demonstrated significant antimicrobial activity against a range of bacterial strains. In vitro studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate a promising potential for use in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

In animal models, this compound has shown anti-inflammatory properties. A study involving induced inflammation in rats revealed:

- Reduction in Inflammatory Markers : Significant decreases in cytokines such as TNF-alpha and IL-6 were observed after administration of the compound.

- Pain Relief : Behavioral assays indicated reduced pain sensitivity comparable to standard anti-inflammatory drugs.

Case Studies

-

Case Study on Metabolic Disorders :

A clinical trial investigated the effects of this compound on patients with insulin resistance. Results indicated improved insulin sensitivity and reduced fasting glucose levels after 12 weeks of treatment compared to a placebo group . -

Neuroprotective Effects :

In a study focusing on neurodegenerative diseases, N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide was administered to mice models of Alzheimer's disease. The findings suggested a reduction in amyloid-beta plaque formation and improved cognitive function tests .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.